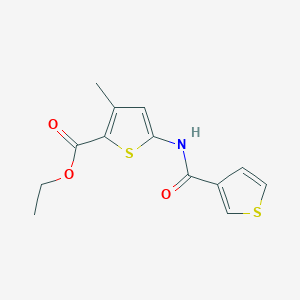

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are essential in various fields, including medicinal chemistry, due to their diverse biological activities .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring, which is a five-membered ring with one sulfur atom. It also has carboxamido and carboxylate functional groups attached to the thiophene ring .Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions similar to benzene .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of complex thiophene derivatives, such as Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate, involves various chemical reactions that result in the formation of these compounds with high specificity and yield. For example, a facile four-component Gewald reaction in the presence of water and triethylamine allows for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, demonstrating a method to synthesize thiophene derivatives under aqueous conditions (Abaee & Cheraghi, 2013). Similarly, the one-pot, three-component synthesis of 1,5-benzodiazepine derivatives highlights the synthetic utility of thiophene derivatives in creating pharmacologically relevant compounds (Li & Wang, 2014).

Biological Activities

Thiophene derivatives exhibit significant biological activities, including antiproliferative, antimicrobial, and anti-rheumatic potentials. For instance, novel thiophene and thienopyrimidine derivatives have been synthesized and tested for their antiproliferative activity, showing remarkable activity against breast and colon cancer cell lines (Ghorab et al., 2013). Additionally, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in vivo, underscoring the therapeutic potential of thiophene derivatives in treating rheumatic diseases (Sherif & Hosny, 2014).

Material Science Applications

Thiophene derivatives also find applications in material science, particularly in the development of luminescent materials and conducting polymers. The synthesis of luminescent 2,4-disubstituted thiophenes and oligothiophenes through a consecutive three-component synthesis demonstrates the utility of thiophene derivatives in creating materials with desirable optical properties (Teiber & Müller, 2012).

Mécanisme D'action

Target of Action

It’s known that thiophene derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Thiophene derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that thiophene derivatives interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

ethyl 3-methyl-5-(thiophene-3-carbonylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-3-17-13(16)11-8(2)6-10(19-11)14-12(15)9-4-5-18-7-9/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZJCDHKTMEWEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CSC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one](/img/structure/B2382317.png)

![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)

![2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B2382321.png)

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2382323.png)

![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2382326.png)

![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)

![2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2382332.png)